Product packaging for Anthracene-2,3-dicarbonitrile(Cat. No.:CAS No. 40723-91-9)

Anthracene-2,3-dicarbonitrile

Cat. No.: B1263207
CAS No.: 40723-91-9
M. Wt: 228.25 g/mol
InChI Key: ZDOLIEFMOFUAHC-UHFFFAOYSA-N
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Description

Significance of Extended Aromatic and Conjugated π-Systems in Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. wikipedia.org Their structure results in an extended system of delocalized π-electrons, which is fundamental to their unique chemical and physical properties. fiveable.mersc.org This extended conjugation is directly responsible for the characteristic UV-Vis absorption and fluorescence spectra of PAHs, as the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often fall within the energy range of ultraviolet or visible light. wikipedia.org

The arrangement and number of fused rings in a PAH influence its aromaticity and, consequently, its electronic properties. wikipedia.org For instance, anthracene (B1667546), with its linear arrangement of three rings, exhibits different electronic behavior compared to its isomer phenanthrene. wikipedia.org The ability to tune these properties by extending the π-system or modifying the molecular topology has made PAHs attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. fiveable.mersc.orgresearchgate.net The inherent stability and processability of these carbon-based materials also contribute to their appeal in developing next-generation electronic devices. researchgate.net

Importance of Dicarbonitrile Substitution for Electronic and Material Properties

The introduction of substituent groups onto a PAH core is a powerful strategy for fine-tuning its material properties. The dicarbonitrile (-CN) functionality is particularly noteworthy due to the strong electron-withdrawing nature of the nitrile groups. When attached to an aromatic system, these groups can significantly modulate the electronic structure of the parent molecule.

Specifically, dicarbonitrile substitution tends to lower the energy levels of both the HOMO and LUMO. beilstein-journals.org This modification of the frontier molecular orbitals has profound implications for the material's performance in electronic devices. For example, deep HOMO levels are desirable for improving a material's resistance to oxidation, a key factor in the long-term stability of organic electronic devices. beilstein-journals.org Furthermore, the ability to tune the LUMO level is crucial for efficient electron injection and transport in n-type organic semiconductors. beilstein-journals.org The presence of nitrile groups can also influence intermolecular interactions, such as π-π stacking, which in turn affects the charge transport properties and thermal stability of the material in the solid state. beilstein-journals.org

Overview of Research Trajectories for Anthracene-2,3-dicarbonitrile and its Derivatives

Research concerning this compound and its derivatives is actively exploring their potential in various areas of materials science. A significant focus lies in their application as building blocks for more complex, π-extended systems. For instance, synthetic methodologies have been developed to utilize this compound in the creation of larger acenes and other polycyclic aromatic compounds. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2 B1263207 Anthracene-2,3-dicarbonitrile CAS No. 40723-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOLIEFMOFUAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648831
Record name Anthracene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40723-91-9
Record name Anthracene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Anthracene 2,3 Dicarbonitrile

Direct and Indirect Strategies for Anthracene (B1667546) Framework Construction

The synthesis of the anthracene core, a triple-ring aromatic system, can be achieved through both direct and indirect methods. beilstein-journals.orgbeilstein-journals.org Direct approaches aim to construct the anthracene skeleton in a single or a few convergent steps. In contrast, indirect methods often involve the synthesis of a related precursor, such as an anthraquinone (B42736), which is then chemically transformed into the desired anthracene derivative. beilstein-journals.orgbeilstein-journals.org

The choice between a direct or indirect strategy often depends on the desired substitution pattern on the anthracene ring. For instance, the synthesis of specifically substituted anthracenes can sometimes be more readily achieved by functionalizing a pre-existing anthraquinone and then reducing it to the anthracene. beilstein-journals.orgbeilstein-journals.org This is because the 9 and 10 positions of anthracene are highly reactive, and protecting them as a quinone allows for more controlled substitution on the outer rings. beilstein-journals.org

Specific Synthesis Protocols for Anthracene-2,3-dicarbonitrile and Related Dinitriles

Several specific protocols have been developed for the synthesis of this compound and its analogues. These methods often leverage well-established organic reactions, tailored for the construction of the acene framework and the introduction of nitrile groups.

Homo-elongation Protocols with Wittig Reagents

A notable strategy for the synthesis of acene-2,3-dinitriles involves a homo-elongation protocol utilizing Wittig reagents. beilstein-journals.orgbeilstein-journals.org This method starts from an [n]acene-2,3-dicarbaldehyde and extends the acene system to an [n+1]acene. Specifically, the dialdehyde (B1249045) undergoes a Wittig reaction with a reagent prepared from fumaronitrile (B1194792) to yield the corresponding acene-2,3-dicarbonitrile. beilstein-journals.orgbeilstein-journals.org This approach has been successfully applied to produce substituted anthracene-2,3-dicarbonitriles in moderate yields. beilstein-journals.orgbeilstein-journals.org A significant advantage of this method for dinitrile synthesis is that it does not require the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base, which is necessary for the synthesis of the corresponding diesters. beilstein-journals.orgbeilstein-journals.org

Starting MaterialReagentProductYield (%)Reference
Substituted [n]acene-2,3-dicarbaldehydesWittig reagent from fumaronitrileSubstituted [n+1]acene-2,3-dicarbonitriles40-62 beilstein-journals.orgbeilstein-journals.org

Intramolecular Double Ring-Closing Condensation Approaches

A powerful method for constructing 2,3,6,7-substituted anthracene derivatives, including those with dinitrile functionalities, is through an intramolecular double ring-closing condensation. beilstein-journals.orgheeneygroup.comchemrxiv.orgchemrxiv.org This strategy has been exemplified by the synthesis of 2,3,6,7-anthracenetetracarbonitrile. beilstein-journals.orgheeneygroup.com The process involves a double intermolecular Wittig reaction of a protected 1,2,4,5-benzenetetracarbaldehyde with an appropriate Wittig reagent. heeneygroup.comchemrxiv.orgchemrxiv.org This is followed by a deprotection step and a subsequent intramolecular double ring-closing condensation to furnish the final anthracene derivative. heeneygroup.comchemrxiv.orgchemrxiv.org This approach is particularly valuable for accessing challenging substitution patterns on the anthracene core. heeneygroup.comchemrxiv.org

Metal-Catalyzed Cyclotrimerization Reactions

Metal-catalyzed [2+2+2] cyclotrimerization reactions offer an efficient route to substituted anthracenes. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions typically involve the cycloaddition of two alkyne molecules with a third unsaturated component, such as another alkyne or a nitrile. beilstein-journals.org Various transition metal catalysts, including those based on cobalt and nickel, have been employed to facilitate these transformations. beilstein-journals.orgresearchgate.net For instance, cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (B126346) has been used to generate halogenated anthracene precursors. beilstein-journals.orgresearchgate.net While not a direct synthesis of this compound, this methodology provides a versatile platform for creating substituted anthracene skeletons that could be further functionalized. beilstein-journals.orgbeilstein-journals.org

CatalystReactantsProduct TypeReference
Nickel/CobaltDiynes and Alkynes/NitrilesSubstituted Anthracenes/Azaanthracenes beilstein-journals.orgresearchgate.net
Cobalt/Zinc1,6-Diynes and 4-Aryl-2-butyn-1-olsSubstituted Anthracenes beilstein-journals.orgbeilstein-journals.org
RhodiumArylboronic acids and Alkynes1,2,3,4-Tetrasubstituted Anthracenes beilstein-journals.orgbeilstein-journals.org

Reductive Methods from Anthraquinones

The reduction of anthraquinones is a common and effective method for preparing anthracene derivatives. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This indirect approach is advantageous as it allows for regioselective functionalization of the anthraquinone precursor before the final reduction to the anthracene. beilstein-journals.org Various reducing agents can be employed, with the choice often depending on the other functional groups present in the molecule. beilstein-journals.orgbeilstein-journals.org For example, sodium borohydride (B1222165) in an alkaline medium has been used for the reduction of bromoanthraquinones to the corresponding 2,3-disubstituted anthracenes in excellent yields. beilstein-journals.orgbeilstein-journals.org Other systems like zinc in the presence of ammonia (B1221849) or sodium hydroxide (B78521) have also been utilized. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Anthraquinone PrecursorReducing AgentProductYield (%)Reference
BromoanthraquinonesSodium borohydride/alkaline medium2,3-Disubstituted anthracene95 beilstein-journals.orgbeilstein-journals.org
1,8-DichloroanthraquinoneZinc/Ammonia, HCl1,8-Dichloroanthracene (B3240527)- beilstein-journals.orgbeilstein-journals.org
Substituted AnthraquinonesLithium aluminum hydrideSubstituted Anthracenes81-90 beilstein-journals.org

Oxidative Cyclization Pathways for Benzanthracene Skeletons

Oxidative cyclization reactions provide another avenue for the construction of extended aromatic systems like benzanthracenes. beilstein-journals.orgnih.gov One such method involves the oxidative cyclization of 2,3-diphenylnaphthalene (B11845481) derivatives. beilstein-journals.orgnih.gov This reaction can be promoted by reagents like iron(III) chloride (FeCl₃) to afford dibenzo[a,c]anthracenes. beilstein-journals.orgnih.gov While this specific example leads to a benzannulated anthracene, the underlying principle of forming new aromatic rings through oxidative C-H activation is a valuable strategy in the synthesis of complex polycyclic aromatic hydrocarbons. beilstein-journals.org

Precursor Synthesis for On-Surface Polymerization

The on-surface synthesis of polymeric nanostructures is a burgeoning field, with precursors like 5,5,8,8-tetramethyl-5,6,7,8-tetrahydrothis compound (ADN) playing a crucial role. nih.gov The synthesis of such precursors is foundational for creating well-defined polymeric chains on substrates. For instance, the on-surface reaction of a non-planar ortho-dicarbonitrile compound, in the absence of templating metal atoms, can result in the formation of open-chain polymers. nih.gov The non-planar structure of the precursor is a key factor in directing the formation of these polycyanine chains. nih.gov

The synthesis of these specialized precursors often involves multi-step procedures. While specific synthetic details for ADN are not extensively available in the provided context, related studies on similar structures highlight the importance of controlling regioselectivity and achieving high purity for successful on-surface polymerization.

Utilization of Acene-2,3-dicarbaldehydes as Synthetic Intermediates

Acene-2,3-dicarbaldehydes are versatile synthetic intermediates for accessing a range of acene derivatives, including dinitriles. researchgate.netnih.gov Improved synthetic routes for acene-2,3-dicarbaldehydes, such as anthracene-2,3-dicarbaldehyde, have been developed to enhance yields and selectivity. nih.gov These dicarbaldehydes can be functionalized through various chemical reactions. nih.govrsc.org

One notable transformation is their use in a homo-elongation protocol to produce acene dinitriles. beilstein-journals.orgbeilstein-journals.org This method involves a Wittig reaction between a substituted [n]acene-2,3-dicarbaldehyde and a Wittig reagent derived from fumaronitrile. beilstein-journals.orgbeilstein-journals.org This approach has been successfully applied to synthesize several substituted anthracene-2,3-dicarbonitriles with yields ranging from 40% to 62%. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

Suzuki-Miyaura Coupling for Substituted Anthracene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been employed in the synthesis of substituted anthracene derivatives. beilstein-journals.orgbeilstein-journals.org This reaction is particularly useful for introducing aryl groups to the anthracene core.

For instance, a multistep strategy involving a Suzuki-Miyaura coupling has been used to synthesize the benzo[a]anthracene skeleton. beilstein-journals.orgbeilstein-journals.org In a different application, this coupling reaction was used to prepare 1,8-diarylanthracenes from 1,8-dichloroanthracene and the corresponding arylboronic acids, achieving good yields of 52–77% with the use of a specific palladium catalyst (Pd-PEPPSI-iPr). beilstein-journals.org Furthermore, the Suzuki-Miyaura coupling of bulky anthracenyl carboxylates, facilitated by pincer nickel N-heterocyclic carbene complexes, provides an efficient route to fluorescent (hetero)aryl-substituted anthracene derivatives. rsc.org

ReactionCatalystReactantsProductYield
Suzuki-Miyaura CouplingPd-PEPPSI-iPr1,8-dichloroanthracene, arylboronic acids1,8-diarylanthracenes52-77% beilstein-journals.org
Suzuki-Miyaura CouplingPincer nickel N-heterocyclic carbene complexAnthracen-9-yl carboxylates, (hetero)arylboronic acids(Hetero)aryl substituted anthracenesNot specified

Challenges and Advances in Scalable Synthesis of Anthracene Dicarbonitriles

Despite the various synthetic methods available, the scalable synthesis of anthracene dicarbonitriles and their derivatives presents several challenges. beilstein-journals.orgresearchgate.net These include achieving high yields, ensuring regioselectivity, and developing cost-effective and environmentally benign processes. acs.org The synthesis of specific substitution patterns, such as 2,3,6,7-substituted anthracenes, has been particularly challenging. gloecklhofer.eu

Recent advances have aimed to address these issues. For example, a double ring-closing condensation approach has been developed for the synthesis of 2,3,6,7-substituted anthracene derivatives. nih.govgloecklhofer.eu This method, exemplified by the preparation of 2,3,6,7-anthracenetetracarbonitrile in an 84% yield, utilizes a stable, protected 1,2,4,5-benzenetetracarbaldehyde precursor that can be synthesized in two scalable steps. nih.govgloecklhofer.eu

Advanced Photophysical Investigations of Anthracene 2,3 Dicarbonitrile Systems

Absorption and Emission Characteristics of Anthracene-2,3-dicarbonitrile and its Derivatives

The photophysical properties of anthracene (B1667546) and its derivatives are of significant interest due to their applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comresearchgate.net The electronic absorption and emission spectra are dictated by π-π* transitions within the conjugated aromatic system. mdpi.com The positions and intensities of these spectral bands are highly sensitive to the nature and position of substituents on the anthracene core. mdpi.com

The introduction of two cyano (-CN) groups at the 2 and 3 positions of the anthracene core significantly modifies its electronic structure and, consequently, its optical properties. The dicarbonitrile moiety acts as a potent electron-withdrawing group. This electronic perturbation alters the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the dicarbonitrile groups generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This change in orbital energies directly affects the energy gap and the characteristics of the π-π* electronic transitions observed in the UV-Vis absorption spectrum compared to unsubstituted anthracene.

A common strategy to tune the optical properties of fluorophores is to create a "push-pull" system by combining electron-donating and electron-accepting groups on the same conjugated framework. nih.govmdpi.com this compound serves as an effective electron-accepting core for this purpose. When strong electron-donating groups, such as aromatic amines, are attached to this acceptor core, molecules with significant intramolecular charge transfer (ICT) character are formed. wiley.comnih.gov

This ICT from the donor to the acceptor moiety upon photoexcitation results in a new, low-energy absorption band that is significantly red-shifted (bathochromic shift) compared to the parent compounds. shimadzu.com.sg The emission spectrum experiences an even more pronounced red-shift. This effect is exemplified by derivatives of anthryleno[1,2-b]pyrazine-2,3-dicarbonitrile (DCPA), a closely related heterocyclic system. By functionalizing the DCPA core with triphenylamine (B166846) (TPA) or bis(4-biphenylyl)phenylamine (BBPA) donors, emitters have been created that exhibit strong ICT interactions. wiley.comnih.govepa.gov This design strategy has successfully produced materials with emission profiles extending into the near-infrared (NIR) region, with emission peaks beyond 800 nm. wiley.comnih.govepa.govwiley.com The extent of the red-shift is influenced by the strength of the donor group and the degree of π-conjugation in the molecule. researchgate.net

Photophysical Properties of this compound Derivatives
CompoundDonor GroupEmission Peak (Neat Film)Application/Key Feature
DCPA-TPATriphenylamine (TPA)824 nmNIR Emitter for OLEDs wiley.com
DCPA-BBPABis(4-biphenylyl)phenylamine (BBPA)854 nmFurther red-shifted NIR Emitter wiley.com

Fluorescence Quantum Yields and Luminescence Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For many functionalized anthracene derivatives, high quantum yields can be achieved. For instance, certain benzodifuran-functionalised anthracene fluorophores have been reported with high ΦF values of 0.48. rsc.org

However, for emitters operating in the near-infrared region, the luminescence efficiency is often lower. This is a consequence of the "energy gap law," which states that the rate of non-radiative decay increases as the energy gap between the ground state (S₀) and the first excited state (S₁) decreases. wiley.com Since NIR emission corresponds to a small energy gap, these molecules are more susceptible to non-radiative deactivation pathways, which compete with fluorescence and lower the quantum yield. wiley.com Despite this challenge, non-doped OLEDs based on the DCPA-TPA derivative have achieved a high external quantum efficiency (EQE) of up to 0.58% with an emission peak at 838 nm, demonstrating significant luminescence efficiency for the NIR region. wiley.com

Solvent Polarity and Temperature Dependence of Photophysical Behavior

The photophysical properties of donor-acceptor systems based on this compound can be highly sensitive to the surrounding environment, particularly solvent polarity (solvatochromism) and temperature. mdpi.comnih.gov

Molecules with a strong intramolecular charge transfer (ICT) character, like the DCPA derivatives, exhibit significant positive solvatochromism. wiley.comresearchgate.net In these systems, the excited state is significantly more polar than the ground state. As the polarity of the solvent increases, it preferentially stabilizes the polar excited state, thus lowering its energy. mdpi.com This results in a continuous red-shift of the emission maximum with increasing solvent polarity. researchgate.net For example, the emission from neat films of DCPA-TPA and DCPA-BBPA can be fully shifted into the NIR region (>700 nm) by increasing the polarity of the surrounding medium. nih.govepa.govwiley.com

Photochemical Reactivity: Singlet Oxygen Generation and Diels-Alder [4+2] Reactions (Mechanistic Studies)

Anthracene and its derivatives are known for their rich photochemical reactivity, including participation in photosensitization and cycloaddition reactions.

Singlet Oxygen Generation: Anthracene derivatives can act as photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. mdpi.comnih.gov Upon absorption of light, the anthracene derivative is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet sensitizer (B1316253) can transfer its energy to ground-state triplet oxygen (³O₂) to produce excited singlet oxygen (¹O₂). mdpi.com Anthracenes can also react directly with singlet oxygen via a [4+2] cycloaddition across the 9,10-positions to form a stable endoperoxide. frontiersin.org This reversible reaction is a characteristic feature of the anthracene core. frontiersin.org

Diels-Alder [4+2] Reactions: The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.govscribd.com The central ring of the anthracene core is highly reactive as a diene in this transformation, with reactions typically occurring at the 9,10-positions. nih.govscribd.com The regioselectivity of this reaction can be influenced by substituents on the anthracene ring. Installing electron-withdrawing groups can deactivate the ring system towards cycloaddition. Studies on related compounds, such as 9,10-dicyanoanthracene (B74266), have shown that the presence of strong electron-withdrawing groups can alter the typical reaction pathway, allowing for competitive [4+2] cycloaddition to occur at the terminal ring (1,4-positions). nih.gov For example, the reaction of 9,10-dicyanoanthracene with benzyne (B1209423) yields a mixture of the 9,10- and 1,4-adducts, demonstrating that electronic factors can overcome the inherent preference for the central ring. nih.gov

Spectroelectrochemical Analysis of Electronic Transitions

Spectroelectrochemistry is a powerful technique that provides insight into the electronic structure of molecules by monitoring changes in the optical absorption spectrum during electrochemical oxidation or reduction. rsc.org This analysis is particularly useful for characterizing the electronic transitions of the radical ions formed from this compound and its derivatives.

When a neutral donor-acceptor anthracene derivative is electrochemically oxidized, a radical cation is formed. This process can be followed by UV-Vis spectroscopy, where the characteristic absorption bands of the neutral species gradually decrease in intensity, while new absorption bands corresponding to the radical cation appear at different, often lower, energies. rsc.org The appearance of isosbestic points during the titration indicates a clean conversion from the neutral species to the radical ion. rsc.org

Analysis of these new spectral features provides information about the electronic transitions within the radical cation. The energy of these transitions and the distribution of the unpaired electron spin, which can be delocalized over the entire π-conjugated system, can be correlated with theoretical calculations. rsc.org Similarly, electrochemical reduction generates the radical anion, whose excited-state dynamics and lifetime can be investigated. acs.org The HOMO and LUMO energy levels of the neutral molecule can be estimated from the oxidation and reduction potentials, respectively, providing a comprehensive picture of the frontier orbital energies that govern the molecule's electronic properties. wiley.com

Phosphorescence Studies in Anthracene Derivatives

Phosphorescence is a photoluminescent phenomenon where a molecule emits light from a triplet excited state upon returning to the singlet ground state. This process is fundamentally linked to intersystem crossing (ISC), a radiationless transition between states of different spin multiplicity (e.g., from an excited singlet state, S₁, to a triplet state, T₁). wikipedia.orglibretexts.org The study of phosphorescence in anthracene derivatives provides deep insights into their electronic structure and excited-state dynamics, which are crucial for their application in areas like photosensitization and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

The efficiency and characteristics of phosphorescence are governed by the probability of the spin-forbidden T₁ → S₀ transition. In many organic molecules, including anthracene, this transition is significantly less probable than fluorescence (S₁ → S₀), resulting in much longer lifetimes for the triplet state compared to the singlet state. libretexts.org The lifetime of the triplet state is a critical parameter, with longer-lived states allowing more time for the molecule to interact with its environment or participate in photochemical reactions. nih.gov For instance, long-lived triplet excitons have been detected in crystalline anthracene, with a radiative lifetime of approximately 60 seconds. aps.org

Intersystem crossing is the key process that populates the triplet state from which phosphorescence originates. The efficiency of ISC is highly dependent on the molecule's structure and the presence of heavy atoms, which enhance spin-orbit coupling. wikipedia.org However, even in heavy-atom-free systems, efficient ISC can occur through mechanisms like spin-orbit charge-transfer intersystem crossing (SOCT-ISC). This is particularly relevant in donor-acceptor molecular systems where the geometry and electronic coupling between the donor and acceptor units play a significant role. nih.gov

Research on perylenebisimide (PBI)-anthracene (AN) donor-acceptor dyads has shown that the molecular conformation dramatically affects the photophysical properties. nih.gov For example, the dyad PBI-9-AN, which has an orthogonal geometry between the donor and acceptor, exhibits efficient intersystem crossing with a singlet oxygen quantum yield (ΦΔ) of 86%. nih.gov In contrast, the more coplanar PBI-2-AN shows a lower ISC efficiency (ΦΔ = 57%). nih.gov These studies revealed a long-lived PBI-localized triplet state with a lifetime (τT) of 139 μs. nih.gov Such findings highlight the importance of substitution position on the anthracene core for controlling excited-state properties.

The introduction of cyano groups, as in anthracene-dicarbonitrile compounds, also significantly influences the photophysical behavior. Cyanoaromatic derivatives like 9,10-dicyanoanthracene (DCA) and benzo[b]triphenylene-9,14-dicarbonitrile are known to be efficient photosensitizers, acting through both energy transfer and electron transfer mechanisms. nih.gov While direct phosphorescence data for this compound is not extensively detailed in the provided context, the principles derived from related structures are applicable. The dicarbonitrile substitution pattern is expected to influence the energy levels of the singlet and triplet states and the rate of intersystem crossing.

Recent studies on complex anthracene derivatives continue to explore the mechanisms governing triplet state formation and decay. In a boron dipyrromethene-anthracene (BD-An) dyad, rapid triplet state formation was found to occur via higher-energy triplet states, a process that breaks El-Sayed's rule, rather than direct coupling to the lowest triplet state. nih.gov This demonstrates that intricate quantum effects control the high triplet quantum yield in such systems. nih.gov

The table below summarizes key photophysical data related to the triplet states of selected anthracene derivatives, illustrating the range of properties observed in these systems.

Compound/SystemPropertyValueReference
PBI-9-ANIntersystem Crossing Efficiency (ΦΔ)86% nih.gov
PBI-2-ANIntersystem Crossing Efficiency (ΦΔ)57% nih.gov
PBI-9-AN / PBI-2-ANTriplet State Lifetime (τT)139 µs nih.gov
Crystalline AnthraceneTriplet Radiative Lifetime~60 s aps.org
Boron dipyrromethene-anthracene (BD-An)Calculated Triplet Lifetime (τT)Good agreement with experiment nih.gov

These detailed investigations into the phosphorescence and underlying triplet state dynamics of anthracene derivatives are essential for the rational design of new materials with tailored photophysical properties for advanced applications. mdpi.com

Computational Chemistry and Electronic Structure Theory of Anthracene 2,3 Dicarbonitrile

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the molecular and electronic properties of complex organic molecules. For derivatives of anthryleno[1,2-b]pyrazine-2,3-dicarbonitrile (DCPA), a compound featuring a dicyanopyrazine unit fused to an anthracene (B1667546) core, DFT calculations have been instrumental. rsc.org Geometry optimizations are commonly performed using the B3LYP functional with the 6-31G(d) basis set to determine the most stable conformation of these molecules. tandfonline.com

Computational studies reveal that the core acceptor unit, DCPA, possesses a planar geometry, a result of the weak steric interference between the fused anthracene and pyrazine (B50134) rings. rsc.org However, when donor groups like triphenylamine (B166846) (TPA) are attached, as in DCPA-TPA, the resulting molecule adopts a more twisted structure. rsc.org This twisting is quantified by the dihedral angle between the acceptor core and the phenyl linker, which has been calculated to be approximately 60.78° for DCPA-TPA. rsc.org This significant twist is attributed to the bilateral steric hindrance introduced by the anthracene moiety and is crucial in determining the electronic interaction between the donor and acceptor parts of the molecule. rsc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is critical for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in photo-physical processes. DFT calculations show that for donor-acceptor molecules based on the DCPA core, the HOMO and LUMO are spatially separated. rsc.orgtandfonline.com

Specifically, the LUMO is localized on the electron-accepting DCPA unit, a consequence of the strong electron-withdrawing nature of the dicyanopyrazine group. rsc.org Conversely, the HOMO is predominantly localized on the electron-donating amine group. rsc.org This spatial separation is a hallmark of molecules with strong intramolecular charge transfer (ICT) character. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter influencing the molecule's absorption and emission properties. For DCPA-TPA, the calculated HOMO-LUMO gap is 2.13 eV. rsc.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
DCPA-TPA-5.02-2.892.13
DCPA-BBPA-5.04-2.912.13

Theoretical Determination of Electron Affinity and Ionization Potential

The electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that quantify the ability of a molecule to accept and donate an electron, respectively. Within the framework of computational chemistry, these values can be theoretically estimated from FMO energies. According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the vertical ionization potential (-IP), while the energy of the LUMO approximates the negative of the vertical electron affinity (-EA).

Using the calculated HOMO and LUMO energies for DCPA-based derivatives, the IP and EA can be predicted. This theoretical approach is invaluable for designing new materials, such as n-type semiconductors for organic electronics, where low ionization potentials and high electron affinities are desirable. The strong electron-accepting nature of the anthracene-2,3-dicarbonitrile scaffold, reflected in its low-lying LUMO, suggests it possesses a significant electron affinity.

CompoundCalculated Ionization Potential (eV)Calculated Electron Affinity (eV)
DCPA-TPA5.022.89
DCPA-BBPA5.042.91

Note: Values are derived from -HOMO and -LUMO energies, respectively, as a theoretical approximation.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map plots the electrostatic potential onto the electron density surface, where different colors represent different potential values.

For a molecule like this compound, the MEP surface would clearly delineate the electron-rich and electron-poor regions. The areas around the two nitrogen atoms of the nitrile groups would exhibit a strong negative potential (typically colored red or yellow). This is due to the high electronegativity and the presence of lone pair electrons on the nitrogen atoms, making these sites susceptible to electrophilic attack or coordination to metal centers. Conversely, the hydrogen atoms on the anthracene ring system would show a positive potential (colored blue), while the aromatic π-system itself would represent a region of intermediate, slightly negative potential. This visualization confirms the powerful electron-accepting character imparted by the dinitrile substitution.

Quantum Chemical Modeling of Reaction Mechanisms (e.g., Cycloadditions)

Quantum chemical modeling is essential for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. The anthracene core is well-known for participating in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity in these reactions is governed by FMO theory.

The introduction of two strongly electron-withdrawing nitrile groups at the 2- and 3-positions of the anthracene skeleton significantly lowers the energy of its LUMO. This makes this compound a highly electron-deficient dienophile. Quantum chemical models, such as those based on DFT, can be used to simulate its reaction with various dienes. These calculations would likely predict a lower activation energy barrier compared to unsubstituted anthracene, indicating enhanced reactivity. Such studies confirm that the reaction proceeds via a concerted, though possibly asynchronous, transition state, a characteristic of many cycloaddition reactions. mdpi.com

Analysis of Charge Delocalization and Spin Density Distributions

The distribution of charge and spin within a molecule is fundamental to its electronic properties and behavior in redox processes. In donor-acceptor systems built upon the DCPA core, there is a significant degree of charge delocalization, particularly in the excited state. The spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) signifies a prominent intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the donor moiety to the dicyano-anthracene core. rsc.org

When this compound is reduced to its radical anion, the unpaired electron is not localized but is distributed across the molecule. Spin density calculations using methods like DFT or Unrestricted Hartree-Fock (UHF) can map this distribution. mdpi.comniscpr.res.in For nitrile anion radicals, significant spin density is typically found on the nitrile group itself and delocalized throughout the π-electron system of the aromatic core. researchgate.net In the case of the this compound radical anion, the spin density would be highest on the nitrogen atoms and specific carbons of the anthracene backbone, which can be correlated with experimentally measured hyperfine coupling constants from Electron Spin Resonance (ESR) spectroscopy. researchgate.netutexas.edu This delocalization contributes to the stability of the radical species.

Theoretical Studies on Intermolecular Interactions

The performance of organic materials in electronic devices is heavily dependent on the arrangement of molecules in the solid state, which is dictated by intermolecular interactions. For this compound, these interactions are primarily non-covalent, consisting of van der Waals forces and electrostatic interactions. mdpi.comacs.org

Theoretical studies, particularly using dispersion-corrected DFT (DFT-D), are employed to model these forces. acs.org The large, planar aromatic surface of the anthracene core promotes strong π-π stacking interactions. nih.gov Furthermore, the electron-withdrawing nitrile groups create a significant molecular quadrupole moment. This leads to specific packing arrangements, such as slipped or herringbone structures, to minimize electrostatic repulsion between adjacent molecules. Computational studies of related pyrazine-dicarbonitrile systems have shown that cross-displaced π-π stacked structures can be the most stable, highlighting the complex interplay of forces that govern crystal packing. researchgate.netacs.org Understanding these interactions is crucial for predicting and controlling the charge transport properties of materials based on this molecular scaffold. acs.org

Supramolecular Chemistry and Crystal Engineering of Anthracene 2,3 Dicarbonitrile Architectures

Fundamental Intermolecular Interactions in Solid-State Assemblies

Hydrogen Bonding (C-H...N, C-H...π)

While lacking conventional strong hydrogen bond donors, the crystal structures involving anthracene-2,3-dicarbonitrile derivatives often feature weak C-H...N and C-H...π hydrogen bonds. The nitrogen atoms of the dicarbonitrile groups can act as hydrogen bond acceptors. For instance, in the crystal structure of rac-1,2,3,4-tetrahydro-1,4-methanoanthracene-6,7-dicarbonitrile, inversion-related molecules are linked by pairs of C—H···N hydrogen bonds, forming cyclic dimers. nih.gov These interactions, though weaker than classical hydrogen bonds, play a crucial role in the directional organization of molecules within the crystal lattice. rsc.orgacs.org

π-Stacking Interactions and Aromatic Contacts (π...π)

Given its extended aromatic system, π-stacking interactions are a dominant feature in the solid-state assembly of this compound. These interactions arise from the attractive, non-covalent forces between the π-orbitals of adjacent anthracene (B1667546) cores. The geometry of these stacks can vary, including face-to-face or slipped-stack arrangements, significantly influencing the electronic properties of the material. researchgate.netnii.ac.jpacs.org

In many anthracene derivatives, π-π stacking is a primary driving force for self-assembly, leading to the formation of columnar or herringbone structures. acs.orgrsc.org The distance between the stacked aromatic planes is typically in the range of 3.3 to 3.5 Å, indicative of significant π-π overlap. nii.ac.jprsc.org These interactions are critical for charge transport in organic semiconductors and influence the photophysical properties of the material, such as fluorescence quenching or excimer formation. shuaigroup.netchimia.ch The deliberate engineering of π-stacking through molecular design is a key strategy in creating functional organic materials. rsc.org

Design and Formation of Self-Assembled Structures

The principles of molecular recognition and self-assembly are central to constructing complex architectures from this compound building blocks. By strategically modifying the anthracene core with functional groups, it is possible to program the molecules to self-assemble into predictable and well-ordered supramolecular structures. researchgate.netmdpi.com

For example, the introduction of amino acids to an anthracene core can induce self-assembly into hydrogels. rsc.orgnih.gov The formation of these extended networks is driven by a combination of hydrogen bonding and π-stacking interactions. The resulting supramolecular polymers exhibit properties that are distinct from the individual molecular components. The precise control over these non-covalent interactions allows for the design of materials with specific functions, such as stimuli-responsive gels or tailored electronic properties. sci-hub.se

Crystal Packing Arrangements and Molecular Orientation in Solid State

For instance, in some derivatives, the molecules adopt a herringbone arrangement, which is often associated with efficient charge transport. shuaigroup.net In other cases, a lamellar structure might be formed, where layers of molecules are held together by weaker forces. acs.org The specific arrangement is influenced by factors such as the presence of substituents on the anthracene core, which can sterically hinder or promote certain packing modes. uoc.grresearchgate.net Understanding and controlling these packing arrangements is a fundamental goal of crystal engineering. sci-hub.se

Supramolecular Synthons in Crystal Design and Engineering

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is a powerful tool in crystal engineering. sci-hub.se By identifying and utilizing reliable synthons, chemists can design and synthesize crystalline materials with a higher degree of control and predictability.

In the context of anthracene-based structures, specific hydrogen bonding patterns or recurring π-stacking motifs can be considered as supramolecular synthons. nih.govresearchgate.net For example, the cyclic C-H...N hydrogen bond dimer observed in a derivative of this compound can be viewed as a supramolecular synthon that directs the formation of a specific packing arrangement. nih.gov The rational design of molecules that incorporate these synthons allows for the construction of complex, multi-dimensional networks with desired topologies and properties. rsc.org

Control over Topology in On-Surface Synthesis and Polymerization

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of low-dimensional carbon-based nanostructures with atomic precision. nii.ac.jpnih.gov This approach allows for the direct visualization and control of polymerization reactions on a solid support, typically a metal surface. imdea.orguj.edu.pl

For anthracene-based precursors, on-surface synthesis can be used to create well-defined polymers and graphene nanoribbons. nii.ac.jpimdea.org The topology of the resulting polymer is dictated by the structure of the precursor molecule and the reaction conditions. By carefully designing the precursor, it is possible to control the connectivity and dimensionality of the resulting polymer, leading to the formation of linear chains or two-dimensional networks. imdea.orgscispace.com This level of control is crucial for tailoring the electronic and magnetic properties of the final material for applications in nanoelectronics and quantum technologies. nii.ac.jp

Metal-Organic Frameworks (MOFs) incorporating Anthracene Dicarboxylate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal nodes and organic linkers. Anthracene-based dicarboxylate linkers are of particular interest due to their rigidity, extended π-system, and potential for luminescence. While direct use of this compound as a primary linker is less common, it serves as a valuable precursor to anthracene-2,3-dicarboxylic acid, which can then be used in MOF synthesis. nih.gov A patent has described the potential use of anthracene-2,3-dicarboxylic acid in the preparation of metal-organic frameworks. google.com

The in-situ hydrolysis of nitrile groups to carboxylates under hydrothermal or solvothermal conditions is a known strategy in MOF synthesis. For example, the hydrothermal reaction of 9,10-anthracene-dicarbonitrile with lanthanide nitrates has been shown to produce MOFs where the dinitrile is converted to the corresponding 9,10-anthracenedicarboxylate linker. rsc.org This suggests a viable pathway for the incorporation of the anthracene-2,3-dicarboxylate linker, derived from this compound, into MOF structures.

Research has demonstrated the successful synthesis and characterization of various MOFs using different isomers of anthracene dicarboxylic acid. For instance, MOFs constructed from 9,10-anthracenedicarboxylic acid and lanthanide ions have been shown to form three-dimensional networks with interesting photoluminescent and magnetic properties. rsc.org Similarly, zirconium-based MOFs incorporating 1,4-, 2,6-, and 9,10-anthracene dicarboxylic acids have been synthesized and characterized, with their photophysical properties being extensively studied.

The specific geometry of the dicarboxylate linker plays a crucial role in determining the final topology and properties of the MOF. The use of anthracene-2,3-dicarboxylate as a linker would be expected to produce MOFs with distinct structural features compared to those derived from other isomers, potentially leading to novel materials with unique gas sorption, separation, or catalytic capabilities.

Below are tables detailing research findings on MOFs constructed with various anthracene dicarboxylate linkers.

Table 1: Research Findings on Lanthanide-based MOFs with 9,10-Anthracenedicarboxylate Linker

Metal IonMOF FormulaCrystal SystemSpace GroupKey Findings
Pr, Nd, Gd, Tb, Dy, Er{[Ln(ant)1.5(DMF)2]·(DMF)}nTriclinicP-13D-MOF structure; materials exhibit intense photoluminescence and slow relaxation of magnetization. rsc.org
Yb{[Yb(ant)(NO3)(DMF)2]·(DMF)0.33}nTriclinicP-12D-MOF structure; shows slow relaxation of magnetization. rsc.org

Table 2: Research Findings on Zirconium-based MOFs with Various Anthracene Dicarboxylate Isomers

Linker IsomerMOF StructureCrystal MorphologyKey Findings
9,10-ADCAIsostructural with UiO-67Octahedral crystalsEmission spectra resemble the free ligand but are broadened and redshifted, indicating intermolecular interactions.
2,6-ADCAIsostructural with UiO-67Octahedral crystalsLittle difference observed in emission spectra between the MOF and the free ligand in acidic solution.
1,4-ADCANot specifiedLarge rod-shaped crystalsAbsorption spectra are broadened and redshifted compared to the free ligand.

Charge Transfer Complexes Involving Anthracene 2,3 Dicarbonitrile and Its Analogs

Formation and Characterization of Donor-Acceptor (D-A) Interactions

The formation of a donor-acceptor complex is fundamentally governed by the electronic properties of the constituent molecules. Specifically, the interaction involves the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com For a stable complex to form, the energy gap between the donor's HOMO and the acceptor's LUMO should be sufficiently small. mdpi.com Anthracene-2,3-dicarbonitrile is an effective acceptor because the dicarbonitrile substitution significantly lowers the energy of its LUMO, facilitating interaction with a wide range of electron donors, such as polycyclic aromatic hydrocarbons (e.g., perylene, pyrene) and tetrathiafulvalene (B1198394) derivatives.

These D-A complexes self-assemble into ordered structures, often forming mixed-type stacks in the crystalline state with alternating donor and acceptor molecules ({⋅⋅⋅[A-D]⋅⋅⋅[A-D]⋅⋅⋅}). mdpi.com The characterization of these supramolecular structures is primarily achieved through single-crystal X-ray diffraction, which elucidates the precise stoichiometry (typically 1:1), molecular packing, and intermolecular distances between the donor and acceptor units. mdpi.com This structural information is critical for understanding the electronic pathways within the material.

The stoichiometry and stability of these complexes in solution can be quantified using methods like Job's plot of continuous variation, which analyzes changes in a physical property (such as UV-Vis absorbance) as the mole fraction of the donor and acceptor is varied. mdpi.comnih.gov

Spectroscopic Signatures of Charge Transfer Complexes (UV-Vis, IR, NMR)

The most definitive spectroscopic evidence for the formation of a charge transfer complex is the appearance of a new, broad, and often intense absorption band in the UV-visible or near-infrared (NIR) region of the electromagnetic spectrum. nih.govjetir.org This band, known as the CT band, is not present in the spectra of the individual donor or acceptor molecules. It arises from the excitation of an electron from the HOMO of the donor component to the LUMO of the acceptor component within the complex. The energy of this transition (hνCT) is directly related to the ionization potential of the donor (ID), the electron affinity of the acceptor (EA), and the Coulombic interaction between the resulting ions.

The stability and thermodynamic parameters of the complex in solution, such as the formation constant (KCT) and molar extinction coefficient (εCT), can be determined from the concentration-dependent changes in the CT band absorbance using the Benesi-Hildebrand equation. mdpi.comresearchgate.net

Table 1: Expected Spectroscopic Changes upon Complexation with this compound

Spectroscopic TechniqueObserved SignatureRationale
UV-Vis Spectroscopy Appearance of a new, broad absorption band at longer wavelengths (lower energy).This is the characteristic charge-transfer (CT) band, corresponding to an electronic transition from the donor's HOMO to the acceptor's LUMO. nih.gov
Infrared (IR) Spectroscopy Shifts in the vibrational frequencies of functional groups, particularly the C≡N stretch of the dicarbonitrile.Partial electron transfer alters the electron density distribution and bond orders within the acceptor and donor molecules, causing changes in their vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of protons on both the donor and acceptor molecules.The formation of the complex alters the local electronic environment of the nuclei, leading to upfield or downfield shifts in the ¹H NMR spectrum. nih.gov

Theoretical Elucidation of Charge Transfer Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of charge transfer complexes. mdpi.comnih.gov Theoretical calculations provide deep insights into the charge transfer mechanism by modeling the geometries, frontier molecular orbital energies, and the extent of charge transfer. mdpi.com

The fundamental mechanism involves the transfer of electron density from the HOMO, which is predominantly localized on the electron donor, to the LUMO, which is primarily localized on the this compound acceptor. mdpi.com DFT calculations can precisely map the HOMO-LUMO gap and visualize the spatial distribution of these orbitals. For a strong acceptor like this compound, the LUMO is expected to be distributed across the anthracene (B1667546) core with significant contributions from the nitrogen atoms of the cyano groups. Theoretical studies on analogous molecules, such as anthracene-9,10-dicarboxaldehyde, confirm that electron-withdrawing substituents significantly modify the electronic landscape of the anthracene system. nih.gov

Ground State Charge Transfer Degree and Mixed-Valence States

In many D-A systems, a partial transfer of charge occurs even in the electronic ground state, without photoexcitation. The magnitude of this transfer is defined as the ground state charge transfer degree (ρ). This value can be calculated theoretically using population analysis methods (e.g., Natural Population Analysis) within DFT. mdpi.com

Based on the value of ρ, crystalline CT complexes can be classified as either "neutral" (ρ < 0.5) or "ionic" (ρ > 0.5). Systems that are close to this boundary, often with a charge transfer degree between 0.1 and 0.4, are described as being in a mixed-valence state. mdpi.com Such mixed-valence compounds are of particular interest because the partial ionicity can lead to enhanced electrical conductivity. mdpi.com Even a small charge transfer of 0.2 e⁻ can be sufficient to impart conductive properties to a material. mdpi.com Given the strong accepting nature of this compound, its complexes with potent donors are strong candidates for forming mixed-valence systems. rsc.org

Influence of Molecular Structure on Charge Transfer Efficiency

The efficiency of charge transfer is intrinsically linked to the molecular structure of the acceptor and donor. For this compound, the key structural features are the two cyano (-C≡N) groups attached to the aromatic core.

Electron-Withdrawing Strength : The cyano group is one of the most effective electron-withdrawing groups. Its presence dramatically lowers the LUMO energy level of the anthracene molecule, thereby increasing its electron affinity and making it a much stronger acceptor than unsubstituted anthracene. Studies on related anthracenedicarboximide (ADI) cores show that cyano-substitution is a critical strategy for tuning LUMO energies to facilitate electron transport. rsc.org

Molecular Packing : In the solid state, the charge transfer efficiency is highly dependent on the intermolecular π-π stacking distance and the degree of orbital overlap between adjacent donor and acceptor molecules. rsc.org A cofacial arrangement with close stacking distances (typically < 3.5 Å) is favorable for efficient charge transfer and transport along the stacking axis.

Relevance to Organic Electronic Materials and Conductive Systems

Charge transfer complexes based on potent acceptors like this compound are highly relevant to the field of organic electronics. sigmaaldrich.com The tunable electronic properties of D-A systems make them foundational components for various devices.

Organic Field-Effect Transistors (OFETs) : Anthracene derivatives are widely explored as active materials in OFETs. rsc.org The low-lying LUMO of this compound makes it a prime candidate for use as an n-channel (electron-transporting) semiconductor, where efficient electron injection and transport are required. rsc.org

Organic Conductors : By carefully selecting the donor molecule to form a mixed-valence complex with a segregated stacking structure, it is possible to create materials that exhibit significant electrical conductivity. rsc.org The formation of a weak charge-transfer complex can lead to tunable ambipolar charge transport properties. rsc.org

Organic Photovoltaics (OPVs) : The D-A interface is the heart of an organic solar cell, where light absorption leads to charge separation. Donor-acceptor copolymers incorporating anthracene derivatives have been successfully used in polymer solar cells. rsc.org The strong charge transfer character of this compound makes it a promising acceptor component in such systems.

Applications in Advanced Organic Electronic Materials and Functional Systems

Organic Light-Emitting Diodes (OLEDs): Emitter and Electron Transport Layer Properties

Anthracene (B1667546) derivatives are foundational in the development of Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission, a critical component for full-color displays and white lighting. mdpi.com The rigid, planar structure of the anthracene core provides high fluorescence quantum yields and chemical stability. nih.gov

As Emitters , anthracene-based compounds are engineered to produce deep-blue light with high efficiency. For instance, novel bipolar emitters incorporating a tert-butyl-modified anthracene core have been synthesized, demonstrating efficient deep-blue emissions in neat films. researchgate.net Non-doped OLEDs using these materials have achieved bright deep-blue light with high external quantum efficiencies (ηext) of up to 4.9%. researchgate.net Molecular engineering, such as twisting the molecular conformation and introducing bulky substituents, helps to suppress π–π stacking interactions, leading to deep-blue emissions with high color purity. researchgate.net Devices using these engineered molecules have reached external quantum efficiencies as high as 7.95%, among the best for non-doped deep-blue OLEDs. researchgate.net

Table 1: Performance of Anthracene-Based Emitters in OLEDs

Emitter Compound Device Type Emission Color CIE Coordinates (x, y) Max. External Quantum Efficiency (ηext)
TPA-TAn-DMAC Non-doped Deep-Blue (0.14, 0.18) 4.9%
Cz-TAn-DMAC Doped Blue (0.15, 0.08) 4.8%

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The anthracene scaffold is a key building block for the active layer in Organic Field-Effect Transistors (OFETs). mdpi.commdpi.com Its planar structure promotes strong intermolecular interactions (π-π stacking), which is essential for efficient charge transport, while its energy levels contribute to high air stability. mdpi.comresearchgate.net OFETs offer advantages like flexibility and low-cost fabrication, making them suitable for applications in flexible circuits and displays. researchgate.netresearchgate.net

Anthracene derivatives have been extensively studied as organic semiconductors . researchgate.net By modifying the anthracene core with various substituents, researchers can tune the material's physicochemical properties, thin-film morphology, and charge mobility. mdpi.comresearchgate.net For instance, the introduction of electron-withdrawing cyano groups onto an anthracenedicarboximide core has been shown to tune the LUMO (Lowest Unoccupied Molecular Orbital) energy, enabling stable n-channel (electron-transporting) OFET operation in air. kaust.edu.sa

The performance of an OFET is heavily dependent on the molecular packing in the solid state. mdpi.com The charge mobility, a key performance metric, is influenced by the alignment of the semiconductor's energy levels with the electrodes, the molecular packing style (e.g., herringbone vs. lamellar), and the morphology of the thin film. researchgate.net Vapor-deposited thin films of N,N′-dialkyl-2,3:6,7-anthracenedicarboximide derivatives have exhibited exclusively electron transport with mobilities ranging from 10⁻³ to 0.06 cm² V⁻¹ s⁻¹. kaust.edu.sa Core-cyanated versions of these materials demonstrate air-stable operation with mobilities up to 0.04 cm² V⁻¹ s⁻¹ and high on/off current ratios exceeding 10⁷. kaust.edu.sa

Table 2: Properties of Anthracene-Based n-channel OFETs

Semiconductor Core Charge Carrier Max. Mobility (μe) in Air On/Off Ratio Stability
Core-cyanated ADI Electron up to 0.04 cm² V⁻¹ s⁻¹ >10⁷ Air-stable

Integration into Polymeric Materials and Coatings

The unique photochemical and photophysical properties of anthracene make it a valuable component for integration into advanced polymeric materials and coatings. researchgate.net Anthracene moieties can be incorporated into polymer structures either in the main chain or as pendant side groups, imparting functionalities such as luminescence and photoreactivity. researchgate.net

One significant application is the creation of reversible polymer systems. Anthracene is known for its ability to undergo a [4π + 4π] photodimerization reaction when exposed to UV light (>300 nm), forming a crosslink. researchgate.net This process can be reversed either thermally or by irradiation with UV light of a shorter wavelength (<300 nm). researchgate.net This reversible crosslinking has been exploited in the design of self-healing materials and shape memory polymers. rsc.org For example, epoxy elastomers have been synthesized using an anthracene-functionalized epoxy monomer, creating a network with reversible crosslinks. rsc.org

Anthracene-based conjugated polymers have also been synthesized for applications in electronics. rsc.orgmdpi.com Methods like Suzuki copolymerization and Horner–Wadsworth–Emmons polyolefination are used to create polymers where the anthracene unit is part of the conjugated backbone. mdpi.com These polymers are investigated for their potential in organic solar cells and other electronic devices. rsc.org The synthesis of porous polymer microspheres using 9,10-bis(methacryloyloxymethyl)anthracene has also been demonstrated, creating materials that are thermally stable and show fluorescence, making them suitable for sensor applications. mdpi.com

Potential as Multifunctional Layers in Opto-electronic Devices

The development of multifunctional materials is a key trend in organic electronics, aiming to integrate multiple functionalities into a single device, such as in organic light-emitting transistors (OLETs). Anthracene derivatives are prime candidates for creating such multifunctional layers due to their combined strong fluorescence and effective charge transport properties.

Researchers have designed materials that combine a liquid crystal's processability and ordered alignment with the anthracene core's strong blue fluorescence. By engineering the side chains attached to the anthracene-phenyl core, both the charge transport and fluorescence characteristics can be improved. For example, an OLED based on one such material, 2-(4-octyloxyphenyl)anthracene (AntPh-OC8), exhibited solid-state blue emission with a current efficiency of 1.82 cd A⁻¹, while an OFET using the same material demonstrated a high hole mobility of up to 2.59 cm² V⁻¹ s⁻¹. The efficient photoresponsive characteristics of these materials also make them suitable for organic phototransistors. This ability to perform well in multiple device types (OLEDs, OFETs, and OPTs) highlights the potential of anthracene derivatives to serve as single-layer, multifunctional components in highly integrated optoelectronic systems.

Table 3: Multifunctional Performance of AntPh-OC8

Device Type Key Performance Metric Value
OLED Current Efficiency (CE) 1.82 cd A⁻¹
OFET Hole Mobility (µh) up to 2.59 cm² V⁻¹ s⁻¹

Chemosensor Activity of Anthracene Derivatives

The inherent fluorescence of the anthracene scaffold makes it an excellent platform for the development of chemosensors for detecting various analytes, particularly metal ions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte causes a significant change in the fluorescence intensity.

For instance, a fluorescent chemosensor synthesized from 2-aminoanthracene (B165279) and 2,3-dihydroxybenzaldehyde (B126233) demonstrated high selectivity for aluminum ions (Al³⁺). Upon binding with Al³⁺, the sensor exhibited a ~27-fold enhancement in emission intensity, with the fluorescence quantum yield increasing from 0.004 to 0.097. The detection limit for Al³⁺ was found to be 0.391 µM.

Other anthracene derivatives have been designed to selectively detect other metal ions like Hg²⁺, Zn²⁺, and Cr³⁺. nih.govresearchgate.net An anthracene-based chemodosimeter showed a "turn-on" fluorescence response to mercury ions (Hg²⁺) with a detection limit in the nanomolar range. The dicarbonitrile functional group itself, particularly in the form of phthalonitriles, has been utilized in chemosensors that exhibit a "turn-off" response, for example, towards Fe³⁺ ions. The combination of the highly fluorescent anthracene core with specific binding sites allows for the creation of highly sensitive and selective sensors for environmental and biological monitoring.

Table 4: Mentioned Compounds

Compound Name Abbreviation
Anthracene-2,3-dicarbonitrile -
3-(Anthracen-2-yliminomethyl)-benzene-1,2-diol ANB
10-(4-(10-(4-(carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine Cz-TAn-DMAC
4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline TPA-TAn-DMAC
4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile mCzAnBzt
N,N′-dialkyl-2,3:6,7-anthracenedicarboximide ADI
2-(4-octyloxyphenyl)anthracene AntPh-OC8
mdpi.commdpi.com-phenyl-C(61)-butyric acid methyl ester PCBM
triisopropylsilylethynyl anthracene TIPSAnt

Structure Property Relationships and Rational Design Principles for Anthracene 2,3 Dicarbonitrile

Correlation Between Molecular Structure and Electronic/Optical Properties

The electronic and optical properties of Anthracene-2,3-dicarbonitrile are intrinsically linked to its molecular architecture. The core structure consists of three linearly fused benzene (B151609) rings, forming an extended π-conjugated system characteristic of anthracene (B1667546). nih.govbeilstein-journals.org This extended conjugation is the primary determinant of its ability to absorb and emit light.

The introduction of two nitrile (-C≡N) groups at the 2 and 3 positions dramatically modifies the electronic landscape of the anthracene core. Nitrile groups are strongly electron-withdrawing, which significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This alteration of the frontier molecular orbitals is central to the compound's properties. The reduction in the LUMO energy level, in particular, makes the molecule a good electron acceptor, a property leveraged in various electronic applications.

The energy difference between the HOMO and LUMO levels, known as the bandgap, dictates the absorption and emission characteristics. For anthracene derivatives, increasing the degree of π-conjugation generally leads to a decrease in the HOMO-LUMO energy gap. diva-portal.org The dicarbonitrile substitution influences this gap, and as a result, the compound typically exhibits absorption in the ultraviolet region with fluorescence in the blue part of the spectrum. diva-portal.org The inherent rigidity of the fused aromatic rings contributes to a high fluorescence quantum yield, as non-radiative decay pathways are minimized.

Table 1: General Electronic and Optical Properties of Anthracene Derivatives

Property General Observation for Anthracene Systems Influence of 2,3-Dicarbonitrile Substitution
Absorption (λmax) Dependent on π-conjugation length; longer acenes absorb at longer wavelengths. mdpi.com Fine-tunes the absorption spectrum within the UV-Vis range.
Emission (λem) Typically strong blue fluorescence. diva-portal.org Modifies emission wavelength; can enhance electron-accepting character.
HOMO-LUMO Gap Decreases with increased conjugation. diva-portal.org Significantly lowers both HOMO and LUMO energy levels.

| Electron Affinity | Moderate. | Substantially increased, creating an electron-deficient π-system. |

Impact of Substituent Effects on Photophysical Behavior

The photophysical properties of the this compound framework can be precisely tuned by introducing additional substituents onto the anthracene core. The nature, position, and number of these substituents can systematically alter the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. diva-portal.org

The electronic effects of substituents play a crucial role. rsc.org Attaching electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR₂) groups, to the π-system of the electron-deficient this compound can create a "push-pull" system. This intramolecular charge transfer (ICT) character often leads to a significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, adding further electron-withdrawing groups (EWGs) can further lower the LUMO energy level. rsc.org

For instance, studies on various anthracene derivatives have shown that the presence of an electron-withdrawing aldehyde group can result in a significantly larger Stokes shift compared to other substituted analogues. diva-portal.org The synthesis of this compound derivatives bearing chloro or alkoxy groups has been reported, demonstrating the chemical feasibility of tuning these properties. beilstein-journals.orgbeilstein-journals.org The introduction of such groups allows for the fine-tuning of the emission color, which is a key consideration in the design of organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: Predicted Impact of Substituents on Photophysical Properties of this compound

Substituent Type Position on Anthracene Core Expected Effect on Absorption/Emission Expected Effect on Quantum Yield
Electron-Donating (e.g., -OCH₃) 6, 7 positions Red-shift (bathochromic shift) due to push-pull effect. May increase or decrease depending on the specific molecular geometry and solvent.
Electron-Withdrawing (e.g., -Cl) Any available position Blue-shift (hypsochromic shift) or minor shift. Often maintained or slightly decreased.

| Extended Conjugation (e.g., -alkynyl) | Any available position | Significant red-shift due to larger π-system. scirp.org | Can be high, as rigidity is maintained. scirp.org |

Influence of Molecular Orientation and Packing on Solid-State Luminescence and Conductivity

In the solid state, the luminescent and conductive properties of this compound are not governed by the molecule in isolation but by the collective behavior of the molecular assembly. Intermolecular interactions dictate the molecular orientation and packing, which in turn have a profound impact on material properties. d-nb.infonih.gov

A common issue with many fluorescent molecules is aggregation-caused quenching (ACQ), where the close proximity of chromophores in the solid state leads to the formation of non-emissive states (like excimers) and a loss of fluorescence. nih.gov The design of this compound derivatives must therefore consider how to control packing to mitigate these quenching effects. Strategies often involve introducing bulky substituents that sterically hinder close π-π stacking. nih.gov

Different packing motifs, such as herringbone or sheet-like arrangements, directly influence electronic coupling between adjacent molecules. nih.gov A transition from a herringbone to a sheet packing arrangement in related molecular crystals has been shown to cause a red-shift in luminescence. nih.gov The conductivity of the material is also highly dependent on the degree of orbital overlap between neighboring molecules. Efficient charge transport requires close and ordered π-stacking, creating a pathway for charge carriers to move through the material. This presents a design challenge, as the close packing desired for high conductivity can sometimes lead to luminescence quenching.

For related dicyano-substituted aromatic compounds, weak intermolecular interactions such as C-H···N hydrogen bonds have been observed to form dimers and other supramolecular structures, which stabilize the crystal lattice and define the bulk properties. nih.gov

Relationship Between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient character imparted by the two nitrile groups. This makes its behavior distinct from that of electron-rich anthracenes. The electron-poor π-system makes the molecule a potent electron acceptor, enabling its participation in photoinduced electron transfer (PET) processes. acs.org In such reactions, it can act as a photosensitizer, accepting an electron from a donor molecule upon photoexcitation. sigmaaldrich.com

The fused aromatic core can still undergo characteristic reactions of polycyclic aromatic hydrocarbons, although its reactivity is modulated by the dicarbonitrile substitution.

Cycloaddition Reactions: While anthracene itself readily undergoes [4+2] Diels-Alder reactions across the 9 and 10 positions, the electron-withdrawing nature of the nitrile groups on the terminal ring deactivates the anthracene system towards reaction with many dienophiles.

Reduction: The nitrile groups can be chemically reduced to aminomethyl groups, and the aromatic core can be reduced under specific conditions.

Substitution: The synthesis of derivatives with chloro and alkoxy groups demonstrates that the molecule can undergo substitution reactions, providing a pathway to new functionalized materials. beilstein-journals.org The electron-deficient nature of the ring system would generally direct nucleophilic aromatic substitution reactions.

The reactivity of the nitrile groups themselves is also a key feature. They can be hydrolyzed to carboxylic acids or participate in cycloaddition reactions to form heterocyclic systems, offering further avenues for post-synthetic modification.

Strategies for Tailoring Material Properties Through Structural Modification and Crystal Engineering

The rational design of materials based on this compound relies on a deep understanding of the structure-property relationships discussed above. By strategically modifying the molecular structure and controlling its assembly in the solid state, a wide range of functional properties can be targeted. This falls under the domain of crystal engineering, which uses intermolecular interactions to construct ordered molecular solids with desired characteristics. rsc.orgsci-hub.se

Key Design Strategies:

Functional Group Modification: As detailed in section 8.2, the introduction of electron-donating or electron-withdrawing substituents is a primary tool for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties. A theoretical study proposed a derivative, 6,7-dimethoxythis compound, as the rotor component in a light-driven molecular motor, showcasing how precise functionalization can lead to advanced applications. arxiv.org

Control of Intermolecular Interactions: Crystal engineering aims to control packing by programming specific intermolecular interactions. uoc.gr For this compound, this can involve:

Hydrogen Bonding: Introducing groups capable of forming hydrogen bonds (e.g., amides, carboxylic acids) to guide the formation of specific supramolecular architectures like tapes or sheets.

Halogen Bonding: Utilizing halogen atoms to direct crystal packing through C-X···N interactions.

Steric Hindrance: Adding bulky groups to prevent dense π-stacking, which can be a strategy to enhance solid-state luminescence by preventing ACQ. nih.gov

By combining these strategies, it is possible to design and synthesize this compound-based materials with properties tailored for specific applications, ranging from fluorescent probes and OLED emitters to organic semiconductors and components for molecular machinery.

Q & A

Q. What are the recommended methods for synthesizing Anthracene-2,3-dicarbonitrile in laboratory settings?

this compound can be synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, halogenated anthracene precursors (e.g., dibromoanthracene) may react with cyanide sources under controlled conditions. Pyrazine-2,3-dicarbonitrile derivatives, synthesized via reactions of dichloropyrazine with phenols or amines in solvents like dioxane or THF (60–100°C, 24 h), provide analogous methodologies . Key steps include using anhydrous conditions, bases (e.g., NaH), and purification via column chromatography.

Q. How should researchers handle and store this compound to ensure safety?

  • Handling : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources. Reseal opened containers immediately and store upright to prevent leakage .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • IR Spectroscopy : Identify nitrile (-CN) groups via absorption near 2220 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments and substitution patterns.
  • Mass Spectrometry : Determine molecular weight and fragmentation patterns using LC/MS-TOF .
  • Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the regioselective synthesis of this compound derivatives?

Regioselectivity is influenced by electronic and steric factors. For instance, electron-withdrawing groups (e.g., -CN) activate specific positions for substitution. In pyrazine-2,3-dicarbonitrile derivatives, chlorine atoms at positions 5 and 6 are highly reactive toward nucleophilic aromatic substitution due to the electron-deficient pyrazine core . Optimize reaction conditions (solvent polarity, temperature, and base strength) to control selectivity. For example, NaH in dioxane at 100°C achieves full substitution, while milder bases (e.g., K₂CO₃) fail .

Q. What strategies address low yields in the synthesis of this compound-based coordination polymers?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Solvent Selection : Use high-boiling solvents (e.g., quinoline) to facilitate cyclization at 160°C .
  • Catalyst Design : Incorporate metal salts (e.g., Zn(OAc)₂) to templated macrocycle formation .
  • Stoichiometric Control : Ensure a 1:1 molar ratio of anthracene-dicarbonitrile to metal precursors to avoid oligomerization .

Q. How to resolve discrepancies in spectroscopic data for this compound complexes?

Conflicting data may arise from impurities, tautomerism, or solvent effects. Mitigation steps:

  • Cross-Validation : Compare IR, NMR, and mass spectrometry results to confirm structural consistency .
  • Crystallography : Use single-crystal X-ray diffraction to resolve ambiguous bonding configurations .
  • Computational Modeling : Employ DFT calculations to predict spectroscopic profiles and validate experimental data .

Q. What role do electron-withdrawing groups play in the reactivity of this compound?

The -CN groups enhance electrophilicity, making adjacent positions susceptible to nucleophilic attack. In photoredox catalysis, the electron-deficient aromatic core facilitates charge transfer, enabling applications in light-driven reactions . However, excessive electron withdrawal may deactivate the ring; balancing with electron-donating substituents (e.g., alkoxy groups) can fine-tune reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.